1-Cyclopropylpiperidin-4-one oxime is a derivative of piperidin-4-one, a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropyl group, which is known to influence the pharmacological properties of the molecule. The oxime functional group introduces unique reactivity and stability characteristics, making this compound a subject of interest for various synthetic applications.
1-Cyclopropylpiperidin-4-one oxime can be classified as an oxime, which is a functional group characterized by the presence of a nitrogen atom double-bonded to an oxygen atom (C=N-OH). It is derived from 1-cyclopropylpiperidin-4-one through the reaction with hydroxylamine. The synthesis and characterization of this compound are essential for understanding its potential applications in pharmaceutical chemistry.
The synthesis of 1-cyclopropylpiperidin-4-one oxime typically involves the reaction of 1-cyclopropylpiperidin-4-one with hydroxylamine hydrochloride. Common methods include:
The molecular structure of 1-cyclopropylpiperidin-4-one oxime can be represented as follows:
The compound features a piperidine ring with a cyclopropyl substituent at one nitrogen atom and an oxime group at the carbonyl position. The spatial arrangement of these groups can influence the compound's biological activity and interaction with biological targets.
1-Cyclopropylpiperidin-4-one oxime can participate in various chemical reactions typical for oximes:
The mechanism of action for 1-cyclopropylpiperidin-4-one oxime involves its interaction with biological targets, potentially influencing neurotransmitter systems or exhibiting antibacterial properties. The presence of the cyclopropyl group may enhance lipophilicity, facilitating cell membrane penetration and interaction with target receptors.
Relevant data from quantum chemical calculations indicate that intramolecular hydrogen bonding may stabilize certain conformers of this compound, influencing its reactivity and interaction profiles .
1-Cyclopropylpiperidin-4-one oxime has potential applications in medicinal chemistry due to its unique structure:
Oximes (R₁R₂C=NOH) represent a cornerstone functional group in medicinal chemistry, primarily recognized for their nucleophilic reactivity and metal-chelating properties. Historically, their therapeutic application emerged with pralidoxime (2-PAM), developed in the 1950s as an antidote for organophosphate poisoning. This compound leverages its nucleophilic oxime group to reactivate acetylcholinesterase (AChE) by cleaving phosphorylated serine residues, restoring neuromuscular function [4]. Subsequent advancements yielded obidoxime and HI-6, which improved bioavailability and broad-spectrum efficacy against nerve agents. Beyond reactivators, oximes serve as bioisosteres for carbonyl groups and precursors to pharmacologically active amines via reductive transformations. For example, catalytic hydrogenation of oxime ethers provides access to N,O-disubstituted hydroxylamines—key intermediates for CNS-active agents [4] [1]. Recent methodologies, such as nickel-catalyzed asymmetric hydrogenation (e.g., conversion of oxime 38 to hydroxylamine 39 in 95% yield and 98% ee), underscore their synthetic versatility [4].
Table 1: Evolution of Key Oxime-Based Therapeutics
Compound | Application | Mechanistic Role | Development Era |
---|---|---|---|
Pralidoxime (2-PAM) | Organophosphate antidote | AChE reactivation via nucleophilic cleavage | 1950s |
Obidoxime | Broad-spectrum nerve agent antidote | Enhanced CNS penetration and stability | 1960s |
Oxime-derived hydroxylamines | CNS drug intermediates | Amine precursors via stereoselective reduction | 2010–present |
Piperidin-4-one oximes constitute a privileged scaffold in drug discovery due to their structural plasticity and diverse bioactivity profiles. The piperidine ring provides a semi-rigid framework that supports defined pharmacophore positioning, while the oxime moiety enables further chemical modifications or direct biological interactions. Notably, 4-piperidone oximes serve as intermediates for synthesizing spiropiperidines, fused bicyclic systems, and complex amines through reactions like hydrogenation, Beckmann rearrangement, or cycloadditions [1] [3]. Their pharmacological relevance is exemplified in:
Table 2: Pharmacological Applications of Piperidin-4-one Oxime Derivatives
Derivative Class | Biological Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
4-Arylpiperidine-2-carboxamides | Serotonin 5-HT₂C receptor | Neuropsychiatric disorders | Cis-2,4-disubstituted piperidine |
Reduced piperidinyl oximes | Bcl-2 protein | Oncology | Alkyl/cycloalkyl substituents at C4 |
Spiropiperidine oximes | Acetylcholinesterase | Neurodegenerative diseases | Spirofusion at C4 |
The cyclopropyl group imparts distinct conformational and electronic effects that enhance drug-like properties. Its high bond dissociation energy (~106 kcal/mol) confers metabolic stability by resisting oxidative degradation, while the enforced planarity and π-character of C–C bonds promote selective hydrophobic interactions with target proteins. In piperidine-based therapeutics, cyclopropyl substituents:
For 1-cyclopropylpiperidin-4-one oxime, the cyclopropyl moiety at N1 sterically shields the oxime group, potentially reducing non-specific reactivity and enhancing target selectivity. This design principle mirrors optimizations in kinase inhibitors (e.g., cyclopropyl-containing analogs of crizotinib) and antivirals [1] [3].
Table 3: Physicochemical and Pharmacological Impacts of Cyclopropyl Substitution
Property | Cyclopropyl Group Effect | Consequence for Drug Design |
---|---|---|
Metabolic Stability | Blocks benzylic/allylic oxidation sites | Extended plasma half-life |
Lipophilicity | Moderate cLogP reduction vs. alkyl chains | Improved solubility and oral bioavailability |
Conformational Rigidity | Restricts N1-piperidine bond rotation | Enhanced target selectivity and binding affinity |
Steric Shielding | Protects adjacent electrophilic sites (e.g., oximes) | Reduced off-target reactivity |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7